Product packaging for Methyl 3-cyanoisonicotinate(Cat. No.:CAS No. 36106-47-5)

Methyl 3-cyanoisonicotinate

Cat. No.: B1601741
CAS No.: 36106-47-5
M. Wt: 162.15 g/mol
InChI Key: SHIFALBCZSVPPN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry

Pyridine (C₅H₅N), an aromatic heterocyclic compound, serves as a fundamental building block in the synthesis of a vast array of chemical entities. semanticscholar.org Its unique properties, including basicity, water solubility, and the ability to form hydrogen bonds, make the pyridine skeleton a favored component in the design of new molecules. nih.govmdpi.com In medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they are found in a multitude of FDA-approved drugs and are known to interact with a wide range of biological targets. semanticscholar.orgrsc.org

The versatility of the pyridine ring allows for the introduction of various functional groups, which can modulate the molecule's physicochemical properties and biological activity. frontiersin.org This adaptability has led to the development of pyridine derivatives with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. mdpi.comekb.eg The ease of modifying the pyridine core facilitates the creation of extensive compound libraries for drug discovery programs. rsc.org

Overview of Cyano- and Ester-Functionalized Pyridine Derivatives

The introduction of cyano (–C≡N) and ester (–COOR) groups onto the pyridine ring gives rise to two important classes of derivatives with distinct reactivity and utility. Cyano-functionalized pyridines are valuable intermediates in organic synthesis. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and amines, providing a gateway to a wide range of molecular architectures. doi.org Furthermore, the strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and biological interactions. ekb.eg

Ester-functionalized pyridines, particularly nicotinic and isonicotinic acid esters, are also pivotal in synthetic and medicinal chemistry. The ester group can serve as a handle for further chemical modifications or as a key interacting moiety in biological systems. vulcanchem.commdpi.com Hydrolysis of the ester yields the corresponding carboxylic acid, a common functional group in drug molecules. The combination of both cyano and ester functionalities on a single pyridine ring, as seen in compounds like Methyl 3-cyanoisonicotinate, creates a highly versatile platform for the development of complex molecules with tailored properties. researchgate.net

Research Trajectories for this compound and Related Isonicotinates

This compound, with its strategically placed cyano and methyl ester groups on the isonicotinate (B8489971) (pyridine-4-carboxylate) framework, is a compound of growing interest in chemical research. It serves as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals. For instance, it is a precursor in the preparation of compounds targeting metabotropic glutamate (B1630785) receptors (mGluR2/3), which are implicated in various neurological and psychiatric disorders. nih.gov

The synthesis of this compound itself can be achieved through various routes, often involving the modification of a pre-existing pyridine derivative. One common method involves the nucleophilic substitution of a suitable leaving group, such as a bromine atom, on a methyl isonicotinate scaffold with a cyanide salt. Another approach involves the cyanation of a pyridine N-oxide derivative. nih.gov

Research into related isonicotinate derivatives is also an active area. For example, derivatives of isoniazid, an isonicotinic acid hydrazide, are being studied for their potential as antitubercular agents and for their interesting polymorphic behavior. core.ac.uk The exploration of different ester and cyano-substituted pyridines continues to yield novel compounds with diverse chemical and biological properties, highlighting the enduring importance of this class of molecules in scientific discovery. scispace.combeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1601741 Methyl 3-cyanoisonicotinate CAS No. 36106-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFALBCZSVPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515816
Record name Methyl 3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36106-47-5
Record name Methyl 3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Methyl 3 Cyanoisonicotinate

Established Synthetic Routes to Methyl 3-Cyanoisonicotinate

The synthesis of this compound is primarily achieved through methods starting from pre-functionalized pyridine (B92270) rings, ensuring regioselective introduction of the cyano group.

Synthesis from Halogenated Pyridine Precursors

A common and effective strategy for synthesizing this compound involves the use of a halogenated pyridine as a starting material. The halogen atom, typically bromine, serves as a good leaving group, facilitating its replacement with a cyano group.

The nucleophilic aromatic substitution (SNAr) mechanism is a key strategy for the synthesis of this compound from halogenated precursors like Methyl 3-bromoisonicotinate. In this reaction, the bromine atom at the 3-position of the pyridine ring is displaced by a cyanide nucleophile. The reaction is significantly facilitated by the presence of the electron-withdrawing methyl ester group at the 4-position (para to the bromine), which activates the ring towards nucleophilic attack. This substitution has been reported to yield this compound in good yields. siliconeoil.com.cn For instance, the reaction of Methyl 3-bromoisonicotinate with a cyanide source can produce the desired product with a yield of 65%. siliconeoil.com.cn

Table 1: SNAr Synthesis of this compound

Starting MaterialReagentProductYieldMechanismReference
Methyl 3-bromoisonicotinateCyanide source (e.g., CuCN)This compound65%SNAr siliconeoil.com.cn

Derivatization from Isonicotinic Acid Analogs

Another synthetic avenue involves the derivatization of isonicotinic acid analogs. This multi-step approach transforms the pyridine core through a series of functional group interconversions. A viable, though indirect, pathway proceeds through an amino-substituted intermediate, which is then converted to the target cyano compound.

The process can begin with isonicotinic acid (4-pyridinecarboxylic acid), which is first converted to Methyl 3-aminoisonicotinate. One documented method involves the bromination of isonicotinic acid, followed by amination with ammonia (B1221849) in the presence of a copper catalyst to yield 3-amino-4-pyridinecarboxylic acid. siliconeoil.com.cn This intermediate is then esterified with methanol (B129727) to produce Methyl 3-aminoisonicotinate. siliconeoil.com.cn

Alternatively, Methyl 3-aminoisonicotinate can be prepared by the nitration of methyl isonicotinate (B8489971) to yield Methyl 3-nitroisonicotinate, followed by the reduction of the nitro group.

With Methyl 3-aminoisonicotinate in hand, the amino group can be converted to a cyano group using the Sandmeyer reaction. This classic transformation involves the diazotization of the aromatic amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of this salt with a copper(I) cyanide reagent replaces the diazonium group with a cyano group, yielding this compound. wikipedia.orgmasterorganicchemistry.com

Synthesis of Isomeric and Closely Related Cyanoisonicotinates

The synthesis of isomers, such as Methyl 2-cyanoisonicotinate, often employs different strategies that direct the cyanation to an alternative position on the pyridine ring.

Methyl 2-Cyanoisonicotinate Synthesis

The preparation of Methyl 2-cyanoisonicotinate is a key process for accessing certain pharmaceutical intermediates.

The introduction of a cyano group at the C-2 position of the pyridine ring is effectively achieved through Reissert-Kaufmann type reactions. This pathway involves the initial N-oxidation of a pyridine derivative. For example, Methyl 4-carboxypyridine (methyl isonicotinate) is first oxidized with an agent like m-CPBA to form Methyl 4-carboxypyridine N-oxide.

This N-oxide intermediate is then activated, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a base like triethylamine (B128534), attacks the C-2 position, leading to the formation of Methyl 2-cyanoisonicotinate. This reaction has been adapted for both batch and continuous flow processes. The Reissert-Kaufmann reaction has also been utilized in the field of radiochemistry for the synthesis of radiolabeled compounds like methyl 2-[11C]-cyano-isonicotinate, where [11C]HCN is incorporated into the molecule. wikipedia.orgprepchem.com

Table 2: Synthesis of Methyl 2-cyanoisonicotinate via Reissert-Kaufmann Type Reaction

Starting MaterialKey ReagentsIntermediateProductProcess TypeReference
Methyl 4-carboxypyridine1. mCPBA 2. TMSCN, Et3NMethyl 4-carboxypyridine N-oxideMethyl 2-cyanoisonicotinateBatch
Methyl 4-carboxypyridine1. mCPBA 2. TMSCN, NEt3Methyl 4-carboxypyridine N-oxideMethyl 2-cyanoisonicotinateFlow
1-methoxy-4-methoxycarbonyl pyridinium (B92312) methyl sulfate[11C]HCN-Methyl 2-[11C]cyano-isonicotinateSolid Support wikipedia.org
Synthesis via N-Oxidation and Subsequent Cyano-Introduction

A common and effective strategy for the introduction of a cyano group onto a pyridine ring, particularly at a position that is not readily accessible through direct substitution, involves a two-step process: N-oxidation followed by cyanation. This method enhances the reactivity of the pyridine ring towards nucleophilic attack.

The first step is the oxidation of the pyridine nitrogen atom to form a pyridine N-oxide. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide withdraws electron density from the pyridine ring, making the α (2,6) and γ (4) positions more electrophilic and susceptible to attack by nucleophiles.

In the second step, a cyanide source is used to introduce the cyano group. A widely used reagent for this transformation is trimethylsilyl cyanide (TMSCN). The reaction of the N-oxide with TMSCN, often in the presence of a base like triethylamine (NEt₃) or in a suitable solvent like acetonitrile (B52724), leads to the desired cyanopyridine. nih.gov For the synthesis of the related isomer, methyl 2-cyanoisonicotinate, methyl 4-carboxypyridine N-oxide is reacted with TMSCN. nih.gov This process, known as the Reissert-Henze reaction, proceeds by the addition of the cyanide nucleophile to the position alpha to the N-oxide, followed by the elimination of the N-oxide oxygen, which re-aromatizes the ring.

A typical reaction sequence is as follows:

N-Oxidation: Methyl isonicotinate is treated with an oxidizing agent like m-CPBA in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield methyl isonicotinate N-oxide.

Cyanation: The resulting N-oxide is then reacted with trimethylsilyl cyanide (TMSCN) and a coupling agent or base in a solvent like acetonitrile to introduce the cyano group, yielding this compound.

This methodology provides a reliable pathway to cyanated pyridine esters, overcoming the inherent low reactivity of the pyridine ring towards nucleophilic substitution.

Optimization of Flow and Batch Mode Processes

The synthesis of cyanopyridine esters, key intermediates in pharmaceutical manufacturing, has been optimized using both traditional batch processing and modern continuous flow chemistry. A study on the synthesis of the closely related isomer, methyl 2-cyanoisonicotinate, highlights the distinct advantages of flow processing. nih.gov

In a conventional batch mode synthesis , the reaction is performed in distinct, sequential steps in a single reactor. For instance, the N-oxidation of methyl 4-carboxypyridine is carried out in dichloromethane, followed by solvent removal and a subsequent cyanation step in acetonitrile. nih.gov While effective, this approach can involve solvent swaps, which are inefficient on a large scale, and the handling of potentially unstable intermediates.

Continuous flow synthesis , by contrast, involves pumping reagents through a series of tubes and reactors where the reaction conditions (temperature, pressure, mixing) can be precisely controlled. For the synthesis of methyl 2-cyanoisonicotinate, a flow process was developed that eliminated the need for a solvent change. nih.gov

The optimized flow process involved:

A solution of methyl 4-carboxypyridine (1M in acetonitrile) and a solution of m-CPBA (1M in acetonitrile) were mixed and passed through a 10 mL flow reactor at 95 °C.

The output stream containing the N-oxide was directly mixed with a stream of TMSCN and triethylamine in acetonitrile.

This combined solution was then passed through a second, 5 mL reactor heated to 150 °C to complete the cyanation reaction. nih.gov

The table below compares the key parameters of the batch and flow processes for the synthesis of methyl 2-cyanoisonicotinate, illustrating the improvements achieved with flow chemistry. nih.gov

ParameterBatch Mode ProcessContinuous Flow Process
Solvent Dichloromethane (Step 1), Acetonitrile (Step 2)Acetonitrile (Telescoped)
Temperature Varies by step (e.g., reflux)95 °C (N-oxidation), 150 °C (Cyanation)
Handling Isolation of N-oxide intermediateIn-situ formation and use of N-oxide
Efficiency Requires solvent swaps, longer total timeNo solvent swaps, rapid reaction time
Safety Handling of larger volumes of reagents at onceSmall reaction volumes in the reactor at any time

This transition to a continuous flow process offers significant advantages, including enhanced safety due to smaller reaction volumes, improved heat transfer, and greater consistency and scalability, making it a superior method for industrial production. nih.gov

Synthesis of Other Positional Isomers and Alkyl Ester Variants

The synthetic methodologies used for this compound can be adapted to produce a variety of positional isomers and different alkyl ester variants, which is crucial for exploring structure-activity relationships in drug discovery. nih.govnih.gov

Positional Isomers: The position of the cyano and ester groups on the pyridine ring significantly influences the molecule's chemical properties and biological activity. nih.gov The synthesis of isomers like methyl 2-cyanoisonicotinate and methyl 6-cyanopicolinate requires different starting materials or synthetic strategies.

Methyl 2-cyanoisonicotinate: As detailed previously, this isomer is synthesized from methyl isonicotinate (methyl pyridine-4-carboxylate) via N-oxidation and subsequent cyanation at the 2-position. nih.gov

Methyl 6-cyanopicolinate: This isomer features the cyano group at the 6-position and the ester at the 2-position of the pyridine ring.

Methyl 3-fluoropyridine-4-carboxylate: This compound, an analog where the cyano group is replaced by fluorine, can be synthesized from methyl 3-nitropyridine-4-carboxylate via nucleophilic aromatic substitution using a fluoride (B91410) source like CsF in DMSO. mdpi.com This demonstrates a pathway to 3-substituted isonicotinates from a nitro precursor.

Alkyl Ester Variants: The ester group can also be varied to modify properties such as solubility and metabolic stability. These variants are typically prepared in one of two ways:

Esterification with Different Alcohols: Starting with the corresponding carboxylic acid (e.g., 3-cyanoisonicotinic acid), different alkyl esters (ethyl, propyl, tert-butyl) can be formed by standard esterification reactions (e.g., Fischer esterification) with the desired alcohol (ethanol, propanol, tert-butanol).

Post-synthetic Modification: A pre-existing ester like this compound can be converted to another ester. For example, a β-ketoester derivative, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, was synthesized using methyl 2-cyanoisonicotinate as a starting material in a Claisen condensation with the lithium enolate of tert-butyl acetate (B1210297). nih.gov

The ability to synthesize these diverse analogs is fundamental for medicinal chemistry programs, allowing for fine-tuning of a molecule's pharmacological profile.

Advanced Synthetic Approaches

Electrochemical Synthetic Methodologies for Pyridylation and Decyanation

Electrochemical methods offer a green and powerful alternative to traditional chemical synthesis, avoiding harsh reagents by using electricity to drive reactions. In the context of cyanopyridines, electrochemistry has been employed for both pyridylation and decyanation reactions.

Pyridylation refers to the introduction of a pyridine group onto another molecule. Cyanopyridines, including isomers of methyl cyanoisonicotinate, can act as pyridylating agents in electrochemical reactions. A notable strategy involves a dual proton-coupled electron transfer (PCET) mechanism to couple cyanopyridines with other N-heterocycles. nih.govnih.gov In a typical setup, the reaction is performed in an undivided electrochemical cell with simple carbon-based electrodes. nih.gov

For example, the pyridylation of 4-methylquinoline (B147181) with 4-cyanopyridine (B195900) was optimized under constant current electrolysis using ammonium (B1175870) acetate (NH₄OAc) as both the electrolyte and a proton source. nih.gov The reaction proceeds via the electrochemical reduction of the protonated cyanopyridine, generating a radical intermediate that then couples with the other heterocycle. nih.gov This method has been successfully applied to a variety of cyanopyridine derivatives, including methyl 2-cyanoisonicotinate. nih.gov

Decyanation , or the removal of a cyano group, is an intrinsic part of this pyridylation process. The cyano group acts as a traceless activating group that facilitates the C-C bond formation before being eliminated. This process is referred to as "decyanopyridylation," highlighting the dual function of the cyano group. nih.gov This electrochemical approach provides a gram-scale protocol for the synthesis of complex N-fused heterocycles from readily available cyanopyridines. nih.gov

ComponentOptimized Conditions for Electrochemical Pyridylation nih.gov
Cell Type Undivided cell
Electrodes Carbon rods (working electrode and anode)
Electrolyte NH₄OAc
Solvent CH₃CN/DMSO
Current Density 20 mA cm⁻²
Temperature 60°C

This electrochemical approach represents a significant advance, enabling the construction of complex molecular architectures under mild, catalyst-free conditions. rsc.org

Utilization of Active Methyl Groups in Pyridine Derivatization

The methyl group on a pyridine ring, particularly when adjacent to the nitrogen or activated by other electron-withdrawing groups, is considered an "active methyl group." The protons on this group are sufficiently acidic to be removed by a base, generating a carbanion that can be used in a variety of carbon-carbon bond-forming reactions. This strategy is a cornerstone of pyridine derivatization.

One powerful application is in condensation and cyclization reactions to build fused heterocyclic systems. For example, a scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles was developed starting from 3-amino-4-methylpyridines. rsc.org In this reaction, the 4-methyl group is activated by treatment with trifluoroacetic anhydride (B1165640) (TFAA). The anhydride acts as an electrophile, reacting with the amino group and subsequently promoting a formal [4+1] cyclization involving the active methyl group to construct the indole (B1671886) ring system. rsc.org

The reactivity of the methyl group can be influenced by the choice of activating agent and reaction conditions. Besides anhydrides, reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can react with active methyl groups to form enamines, which are versatile intermediates for synthesizing a wide array of heterocyclic compounds. researchgate.net These reactions demonstrate how a simple methyl-substituted pyridine can serve as a flexible building block for complex molecular scaffolds. While this compound itself does not possess an active methyl group, the chemistry of methylpyridines is crucial for the synthesis of the broader class of pyridine derivatives and their fused-ring analogs.

Process Research and Development for Scalable Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires significant research and development. The primary goals are to ensure the synthesis is safe, cost-effective, robust, and environmentally sustainable. This involves optimizing reaction conditions, minimizing hazardous reagents, and designing processes that can be reliably executed in large reactors or continuous flow systems. northwestern.edu

Key considerations in process development for scalable synthesis include:

Reagent Selection: Avoiding hazardous or expensive reagents is a priority. For example, a synthesis that relies on sodium hydride (NaH), carbon disulfide (CS₂), or harsh Sandmeyer reaction conditions would be targeted for redesign to improve safety and scalability. northwestern.edu

Catalyst Optimization: For catalytic reactions like Suzuki couplings, screening for the most efficient and cost-effective catalyst/ligand system is crucial. Process development may involve high-throughput screening to identify optimal conditions that minimize catalyst loading while maximizing yield and purity. northwestern.edu

Process Type (Batch vs. Flow): As discussed previously, converting a multi-step batch process into a telescoped continuous flow process can dramatically improve efficiency, safety, and scalability. nih.gov Flow chemistry allows for better control over reaction parameters and minimizes the volume of hazardous materials handled at any given time. nih.gov

Workup and Purification: Procedures must be adapted for large-scale operations. Extractions with large volumes of solvent and chromatographic purification are often replaced with crystallization, distillation, or filtration through specialized media like Si-thiol to remove catalyst residues. northwestern.edu

An example of process development is the scalable synthesis of indole derivatives. A lab-scale reaction was successfully scaled up to a 50 mmol scale, producing over 9 grams of product with an excellent yield of 84%. mdpi.com This was achieved by carefully controlling reaction parameters and developing a practical purification method suitable for large quantities. mdpi.com Such efforts are essential to make key chemical intermediates like this compound and its derivatives available in the quantities needed for pharmaceutical development and manufacturing.

Reactivity and Chemical Transformations of Methyl 3 Cyanoisonicotinate

Reactivity of the Ester Moiety

The methyl ester group at the 4-position of the pyridine (B92270) ring is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification.

Ester Hydrolysis: The methyl ester of 3-cyanoisonicotinate can be hydrolyzed to its corresponding carboxylic acid, 3-cyanoisonicotinic acid, under either acidic or basic conditions. google.com Alkaline hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate salt is resistant to nucleophilic attack by the alcohol. savemyexams.comsci-hub.se The reaction generally proceeds by heating with a dilute alkali like sodium hydroxide. savemyexams.com Subsequent acidification is required to protonate the carboxylate salt and yield the final carboxylic acid. savemyexams.com While strong alkaline conditions can risk simultaneous hydrolysis of the cyano group, using milder bases like sodium carbonate or potassium carbonate can selectively hydrolyze the ester. google.com

For instance, a related compound, methyl 2-cyanoisonicotinate, is readily hydrolyzed to 2-cyanoisonicotinic acid using bases such as sodium or potassium carbonate. google.com This process is favored in industrial applications to avoid the hazards associated with stronger bases or more toxic reagents. google.com

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from another alcohol. wikipedia.org The reaction is typically catalyzed by either an acid or a base. wikipedia.org Base-catalyzed transesterification proceeds by making the alcohol more nucleophilic, while acid catalysis activates the ester's carbonyl group, making it a more potent electrophile. wikipedia.org This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in excess, or the methanol (B129727) by-product is removed from the reaction mixture, for example, by distillation. wikipedia.orgscielo.br Transesterification is a key reaction in the production of polyesters and biodiesel. wikipedia.orgrcaap.pt

Table 1: Representative Ester Hydrolysis Conditions

Starting Material Reagents & Conditions Product Yield Reference

Reactivity of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can undergo a variety of transformations, including nucleophilic additions and participation in cyclization reactions.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. chemguide.co.uk This initial addition leads to an intermediate imine anion, which can then be protonated or undergo further reaction.

A classic example is the addition of Grignard reagents (R-MgX) to nitriles. The organometallic reagent adds to the cyano carbon, and subsequent hydrolysis of the resulting imine intermediate yields a ketone. masterorganicchemistry.com Similarly, organolithium reagents can also add to the nitrile group.

Another important reaction is the addition of hydrogen cyanide (HCN) itself, which leads to the formation of cyanohydrins. chemguide.co.uklibretexts.org This reaction is base-catalyzed, requiring the presence of cyanide ions (CN⁻) to act as the nucleophile. libretexts.org The resulting cyanohydrins are useful intermediates as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.orglibretexts.org

The cyano group is frequently employed as a key component in the synthesis of fused heterocyclic ring systems. scispace.com It can react with a suitably positioned nucleophile within the same molecule (intramolecular cyclization) or with an external reagent (intermolecular cyclization) to form new rings. scispace.combeilstein-journals.org

For example, studies have shown that substituted pyridines containing a cyano group can be used as precursors for fused pyridine systems. scispace.comresearchgate.net In one instance, a derivative, ethyl 2-amino-3-cyanoisonicotinate, undergoes cyclization reactions to form condensed pyridine systems. scispace.com The cyano group, in conjunction with an adjacent amino group, facilitates the formation of new heterocyclic rings. scispace.com The Thorpe-Ziegler reaction is a well-known intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis, demonstrating the utility of the cyano group in ring formation. ambeed.com

Table 2: Examples of Reactions Involving the Cyano Group

Reaction Type Reagent Intermediate/Product Type Reference
Nucleophilic Addition Grignard Reagent (R-MgX) followed by hydrolysis Ketone masterorganicchemistry.com
Nucleophilic Addition Hydrogen Cyanide (HCN) / Cyanide salt Cyanohydrin chemguide.co.uklibretexts.org
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Amine libretexts.org
Hydrolysis H₃O⁺ or OH⁻, Heat Carboxylic Acid libretexts.org
Cyclization Intramolecular nucleophile Fused Heterocycle scispace.comresearchgate.net

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring in methyl 3-cyanoisonicotinate is electron-deficient. This is due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of both the cyano and ester substituents. uoanbar.edu.iqgcwgandhinagar.com This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS): Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution. uoanbar.edu.iqgcwgandhinagar.comuomosul.edu.iq The reaction conditions required are often harsh, and the yields can be low. uoanbar.edu.iq The nitrogen atom is basic and reacts with the electrophile or the acidic reaction medium to form a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further deactivates the ring towards attack by an electrophile. uoanbar.edu.iqgcwgandhinagar.com When substitution does occur, it is directed to the 3-position (β-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iqyoutube.com

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position. uoanbar.edu.iquomosul.edu.iqlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom. libretexts.org Subsequent loss of the leaving group restores the aromaticity. libretexts.org For a halogenated precursor like methyl 3-bromoisonicotinate, the bromine atom can be displaced by various nucleophiles. The electron-withdrawing ester group para to the halogen facilitates this S_NAr mechanism.

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds. wikipedia.orgpreprints.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the pyridine ring. wikipedia.orgpreprints.org

For these reactions to occur, a halide (or triflate) substituent is typically required on the pyridine ring to serve as the electrophilic partner in the catalytic cycle. preprints.orgresearchgate.net Therefore, a halogenated derivative, such as methyl 3-bromoisonicotinate, is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. preprints.orgharvard.edu It is a versatile method for creating biaryl structures. For instance, imidazo[1,2-a]pyridines bearing a halogen at the 3-position undergo efficient Suzuki-Miyaura coupling with arylboronic acids using catalysts like Pd(PPh₃)₄ and a base. preprints.org The reaction tolerates a wide range of functional groups on both coupling partners. organic-chemistry.org The efficiency of the coupling can be influenced by steric hindrance from substituents near the reaction site. researchgate.net

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst System (Typical) Bond Formed Reference
Suzuki-Miyaura Organic Halide + Organoboron Reagent Pd(0) complex (e.g., Pd(PPh₃)₄) + Base C(sp²)–C(sp²) preprints.orgharvard.edu
Heck Alkene + Organic Halide Pd(0) complex + Base C=C–C(sp²) wikipedia.org
Sonogashira Terminal Alkyne + Organic Halide Pd(0) complex + Cu(I) salt + Base C≡C–C(sp²)

Applications in Organic Synthesis and Materials Science

Methyl 3-cyanoisonicotinate as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups makes this compound a highly valuable and versatile building block in the arsenal (B13267) of synthetic chemists. chemscene.com Its utility spans from the creation of diverse heterocyclic frameworks to its role as a key intermediate in the assembly of intricate molecular architectures.

Precursor in Heterocyclic Systems Synthesis

The synthesis of heterocyclic compounds is a central theme in organic chemistry, driven by their prevalence in natural products and pharmaceuticals. nih.gov this compound serves as an excellent precursor for a variety of heterocyclic systems. The presence of the electron-withdrawing cyano and ester groups activates the pyridine (B92270) ring, facilitating a range of chemical transformations. Chemists can leverage these functional groups to construct fused ring systems and introduce further molecular complexity, leading to the development of novel chemical entities with potential applications in various scientific domains.

Intermediate in Complex Molecule Construction

The journey from simple starting materials to complex molecular targets often involves a series of carefully planned synthetic steps. This compound frequently plays the role of a crucial intermediate in these multi-step syntheses. Its functional handles, the cyano and methyl ester groups, can be selectively manipulated or can participate in a variety of coupling reactions. This allows for the sequential addition of different molecular fragments, enabling the methodical construction of elaborate and highly functionalized molecules. The ability to serve as a stable yet reactive intermediate makes it an invaluable tool in the synthesis of complex natural products and other challenging organic structures.

Role in Pharmacologically Relevant Scaffolds Synthesis

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. this compound, as a functionalized pyridine, is instrumental in the synthesis of various pharmacologically active compounds.

Synthesis of Pyridine-Based Drug Candidates

The development of new therapeutic agents is a critical endeavor, and the pyridine scaffold is a recurring motif in many successful drug molecules. This compound provides a readily available starting point for the synthesis of novel pyridine-based drug candidates. Its reactive sites allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The versatility of this building block facilitates the generation of libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.

Utility in Generating Polyfunctionally Substituted Pyridines and Fused Derivatives

The biological activity of a molecule is often dictated by the precise arrangement of its functional groups. This compound is particularly useful for the synthesis of polyfunctionally substituted pyridines, where multiple chemical groups are strategically placed on the pyridine ring. nih.gov This is achieved through the selective transformation of its existing cyano and ester functionalities and through reactions that modify the pyridine core itself. Furthermore, this compound is a key starting material for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyridine core. These fused derivatives often exhibit unique biological properties and are of significant interest in drug discovery.

Precursor for mGlu2/3 Receptor Negative Allosteric Modulators (NAMs)

Metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3) are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.govnih.gov Negative allosteric modulators (NAMs) of these receptors offer a promising therapeutic strategy. nih.govnih.govvanderbilt.edu While direct synthesis pathways from this compound to specific mGlu2/3 NAMs are proprietary and detailed in patent literature, the structural motifs present in many known mGlu2/3 NAMs strongly suggest that functionalized cyanopyridines, such as this compound, serve as critical precursors. The cyano and ester groups provide the necessary handles to build the complex pharmacophores required for potent and selective modulation of these receptors. The ability to introduce diverse chemical functionalities through these groups is essential for fine-tuning the pharmacological profile of potential drug candidates.

Development of Catalytic Ligands and Reagents

The pyridine core of this compound is a well-established structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents at the 3- and 4-positions can be chemically modified to create multidentate ligands that modulate the catalytic activity and selectivity of the metal complex.

While specific examples detailing the direct conversion of this compound into catalytic ligands are not extensively documented in readily available literature, its structure lends itself to established synthetic pathways for ligand development. Two primary routes for its elaboration into potent chelating agents include:

Transformation of the Cyano Group: The nitrile functionality can be converted into a tetrazole ring through a [3+2] cycloaddition reaction with an azide, such as sodium azide. The resulting 5-(pyridin-4-yl)-1H-tetrazole moiety is a well-known and effective coordinating group in ligand design. The combination of the pyridine nitrogen and the nitrogen atoms of the tetrazole ring can form stable chelate rings with metal ions, making such derivatives attractive candidates for new catalytic systems.

Modification of the Ester Group: The methyl ester can be readily converted into a hydrazide by reaction with hydrazine (B178648). This hydrazide derivative is a versatile intermediate that can be further reacted with various carbonyl compounds to form hydrazones. These resulting structures can act as multidentate ligands, coordinating to metal ions through the pyridine nitrogen, the amide oxygen, and the imine nitrogen, thereby creating stable metal complexes with potential catalytic applications.

The strategic functionalization of this compound offers a pathway to novel ligand architectures for a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Contributions to Chemical Biology Tools and Probes

Chemical biology tools and probes are essential for dissecting complex biological processes. researchgate.net These molecules are designed to interact with specific biological targets, such as proteins or enzymes, to enable their study within a cellular context. researchgate.netleibniz-fmp.de The development of these tools often involves the synthesis of molecules that possess specific recognition elements, reactive groups for covalent labeling, and often a reporter tag, such as a fluorophore, for detection. researchgate.net

This compound serves as a valuable scaffold for the synthesis of such bioactive probes due to the reactivity of its functional groups, which allows for the attachment of reporter groups or pharmacophores. The pyridine ring itself is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. uic.edu

Potential applications of this compound in this field, inferred from its chemical properties, include:

Synthesis of Enzyme Inhibitors: By modifying the ester and cyano groups, it is possible to design molecules that can fit into the active site of an enzyme, leading to its inhibition. The nitrile group, for instance, can act as a hydrogen bond acceptor or be transformed into other functional groups that mimic the substrate of an enzyme.

Development of Fluorescent Probes: The pyridine core can be incorporated into larger conjugated systems to create fluorescent molecules. By attaching specific binding moieties to the scaffold derived from this compound, fluorescent probes can be developed to visualize the localization and dynamics of biological targets within living cells. The reactivity of the ester and cyano groups provides convenient handles for conjugating fluorophores or biomolecules.

While direct and specific examples of this compound being used to create chemical biology probes are not prevalent in the current literature, its chemical nature makes it an ideal starting point for the synthesis of complex heterocyclic compounds with potential applications as tools for biological discovery.

Radiochemical Synthesis and Applications Specifically for 11c Isomers

Methods for Carbon-11 (B1219553) Radiolabeling of Cyanoisonicotinates

The short half-life of carbon-11 necessitates rapid and efficient radiolabeling methods. Several techniques have been developed for the incorporation of [11C] into cyanoisonicotinate structures.

A significant method for introducing a carbon-11 labeled nitrile group is through the Reissert-Kaufmann reaction. This reaction has been adapted for radiochemical synthesis, enabling the production of [11C]-labeled aromatic nitriles. Specifically, methyl 2-[11C]-cyano-isonicotinate has been synthesized using this method. nih.gov The process involves the reaction of the parent heterocyclic compound with a cyanide source, in this case, [11C]hydrogen cyanide ([11C]HCN). nih.gov A key development in this area was a method that trapped [11C]HCN on a silica (B1680970) gel column, which avoided the use of strong bases that could interfere with base-sensitive functional groups. nih.gov This approach yielded methyl 2-[11C]-cyano-isonicotinate with a radiochemical yield (RCY) of 32%. nih.gov

Method Product Radiochemical Yield (RCY) Reference
Reissert-Kaufmann ReactionMethyl 2-[11C]-cyano-isonicotinate32% nih.gov

Solid-phase synthesis offers several advantages for radiolabeling, including simplified purification and the potential for automation. atdbio.comd-nb.info In this technique, a reactant is attached to a solid support, and subsequent reactions are carried out, with excess reagents and byproducts being easily washed away. atdbio.comyoutube.com This methodology has been successfully applied to the synthesis of radiolabeled compounds. Following the synthesis of methyl 2-[11C]-cyano-isonicotinate via the Reissert-Kaufmann reaction, the same research group utilized a solid-state support method to synthesize 2-[11C]cyano-isonicotinic acid hydrazide. nih.gov This demonstrates the utility of solid-phase techniques in the multi-step synthesis of radiotracers. nih.gov The use of solid-phase extraction cartridges can serve as a "3-in-1" unit for synthesis, purification, and reformulation of PET tracers, which streamlines the production process and enhances reliability. nih.gov

Technique Product Radiochemical Yield (RCY) Synthesis Time Reference
Solid-State Support2-[11C]cyano-isonicotinic acid hydrazide10%35 min nih.gov

Carbon-11 labeled carbon monoxide ([11C]CO) is another valuable precursor for introducing carbon-11 into organic molecules. openmedscience.com Carbonylation reactions using [11C]CO allow for the synthesis of a variety of carbonyl-containing compounds. While direct synthesis of methyl 3-cyanoisonicotinate using [11C]CO is not explicitly detailed in the provided context, the general principle of using [11C]CO in palladium-mediated cross-coupling reactions is a well-established method for producing 11C-labeled esters and amides. This method is a powerful tool for creating a diverse range of PET radiotracers.

Application of Radiolabeled Analogs in Molecular Imaging Research

The development of novel radiotracers is driven by the need to better understand biological processes and diagnose diseases. Radiolabeled analogs of this compound and related structures are valuable tools in this endeavor.

PET imaging is a powerful molecular imaging technique that provides quantitative information about biological processes in living subjects. nih.gov The development of effective PET radiotracers requires careful consideration of factors like blood-brain barrier penetration (for neuroimaging), specific binding to the target, and appropriate pharmacokinetics. mdpi.com While the direct PET applications of this compound itself are not extensively documented, the synthesis of its radiolabeled analogs, such as 2-[11C]cyano-isonicotinic acid hydrazide, points to their potential as PET radiotracers. nih.gov For instance, 2-[11C]cyano-isonicotinic acid hydrazide was proposed as a potential radiotracer for diagnosing tuberculoma. nih.gov The broader field of PET radiotracer development is constantly evolving, with a focus on creating probes for various biological targets, including receptors and enzymes in the central nervous system. mdpi.comnih.gov

Radiolabeled compounds are instrumental in studying the in vivo behavior of molecules and their interaction with biological targets. For example, the development of radiotracers for imaging sigma-2 receptors was a serendipitous discovery that arose from structure-activity relationship studies of dopamine (B1211576) D3 receptor probes. nih.gov Similarly, radiolabeled analogs of cyanoisonicotinates could be used to investigate a variety of biological targets. The nitrile group is a common feature in biologically active molecules, and its presence can be leveraged for radiolabeling to study the distribution and function of these molecules in vivo. researchgate.net The synthesis of 2-[11C]cyano-isonicotinic acid hydrazide, an analog of the anti-tuberculosis drug isoniazid, suggests a potential application in studying the mechanisms of infectious diseases. nih.govresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods are crucial for understanding reactivity and the energetics of chemical transformations.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties, making it invaluable for elucidating reaction mechanisms. nih.gov For pyridine (B92270) derivatives, DFT studies are routinely used to explore reaction pathways, identify transition states, and rationalize observed reactivity. americanelements.comambeed.com

A typical DFT analysis for a molecule like methyl 3-cyanoisonicotinate would involve optimizing the ground-state geometry and calculating key electronic descriptors. These calculations help in understanding the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. ambeed.com A smaller gap generally suggests that a molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing cyano and ester groups, along with the nitrogen atom in the pyridine ring, create distinct regions of positive and negative potential, guiding its interactions with other reagents.

Table 1: Representative Data from DFT Calculations for a Pyridine Derivative This table is illustrative of typical data obtained from DFT calculations and does not represent published data for this compound.

ParameterCalculated ValueSignificance
EHOMO-7.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Molecular Electrostatic Potential-35 kcal/mol (near N) to +25 kcal/mol (near H)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for a detailed analysis of reaction pathways and their associated energy barriers. For instance, the hydrolysis of the ester group in this compound or nucleophilic substitution at the pyridine ring are reactions whose mechanisms can be computationally explored.

Molecular Modeling and Docking Studies (in Context of Potential Bioactivity)

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). americanelements.com This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds and predict their binding affinity for a specific biological target. nih.gov

In a hypothetical docking study to assess the potential bioactivity of this compound, a relevant protein target would first be identified. Given its structure, potential targets could include enzymes where pyridine or nitrile moieties are known to interact, such as certain kinases or dehydrogenases.

The process involves:

Preparation of the Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank. The structure of this compound is computationally generated and optimized.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: A scoring function estimates the binding affinity, typically expressed in kcal/mol. Lower (more negative) values indicate stronger, more favorable binding. The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for this compound This table illustrates potential results from a molecular docking study and is not based on published experimental data.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Hypothetical Kinase A-7.8LEU-83, VAL-91, LYS-30Hydrogen bond with LYS-30 (via C=O), Hydrophobic interactions
Hypothetical Dehydrogenase B-6.5PHE-152, TRP-155, SER-99Pi-stacking with PHE-152 (pyridine ring), Hydrogen bond with SER-99 (via nitrile N)

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to analyze large sets of chemical data. For drug discovery, predictive models are used to assess a compound's potential for success by filtering for desirable properties and flagging problematic features.

Structural alerts are specific chemical substructures known to cause issues in drug development. These fragments can interfere with high-throughput screening (HTS) assays or be associated with toxicity.

PAINS (Pan-Assay Interference Compounds): These are molecules that often show activity in many different assays due to non-specific mechanisms, such as aggregation, reactivity, or metal chelation, leading to false-positive results.

Brenk Alerts: This filter identifies fragments that are known to be toxic or metabolically unstable. ambeed.com

Analysis of this compound shows that it does not trigger any PAINS or Brenk alerts, which is a favorable characteristic for a potential drug lead. ambeed.com

Table 3: Structural Alert Analysis for this compound

Filter TypeResultImplication
PAINS0 alerts ambeed.comLow probability of being a frequent-hitter in HTS assays.
Brenk0 alerts ambeed.comNo known toxicophores or metabolically unstable fragments present.

In the initial stages of drug discovery, compounds are often assessed for "leadlikeness." Lead-like compounds have simpler structures and lower molecular weights compared to final drug molecules. nih.gov They possess favorable physicochemical properties that make them good starting points for chemical optimization into more potent and specific drug candidates. Various sets of rules are used to define leadlikeness.

This compound has been evaluated against several common filters used in virtual screening. While it passes many criteria, it violates the standard lead-likeness rule due to its molecular weight (162.15 g/mol ) being below the typical lower limit of 250 g/mol . ambeed.com This does not disqualify the compound but places it in the category of a fragment or a small lead, which can be built upon.

Table 4: Leadlikeness and Druglikeness Filter Assessment for this compound

Filter Name (Originator)Key ParametersResult for this compound
Lipinski (Pfizer)MW ≤ 500, MLOGP ≤ 4.15, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10Pass (0 violations) ambeed.com
Ghose (Ghose et al.)160 ≤ MW ≤ 480, -0.4 ≤ WLOGP ≤ 5.6, Molar Refractivity 40-130Fail (1 violation: MW < 160) ambeed.com
Veber (GSK)Rotatable Bonds ≤ 10, TPSA ≤ 140 ŲPass (0 violations) ambeed.com
Egan (Pharmacia)WLOGP ≤ 5.88, TPSA ≤ 131.6 ŲPass (0 violations) ambeed.com
Muegge (Bayer)200 ≤ MW ≤ 600, -2 ≤ XLOGP ≤ 5, TPSA ≤ 150 ŲFail (1 violation: MW < 200) ambeed.com
Leadlikeness (Teague et al.)250 ≤ MW ≤ 350, XLOGP ≤ 3.5, Rotatable Bonds ≤ 7Fail (1 violation: MW < 250) ambeed.com

Computer Prognosis of Pharmacological Activity (e.g., PASS software)

The in silico prediction of biological activity is a pivotal component of modern computational studies in drug discovery, offering the ability to forecast the pharmacological profile of a chemical entity before its synthesis and experimental testing. nih.gov Software tools like PASS (Prediction of Activity Spectra for Substances) are instrumental in this process. These programs analyze the structural formula of a compound to predict its biological activity spectrum. nih.gov This spectrum is presented as a list of potential biological effects, with each activity assigned a probability of being active (Pa) and a probability of being inactive (Pi). nih.gov These values, ranging from 0 to 1, are calculated independently and help researchers prioritize compounds for further investigation. nih.gov

For the compound this compound, specific studies utilizing the PASS software to predict its pharmacological profile are not extensively detailed in publicly available literature. However, the application of such predictive tools is a standard approach for novel heterocyclic compounds. The process involves submitting the 2D structure of this compound to the software, which then compares its structural fragments with a vast database of biologically active substances. Based on this structure-activity relationship analysis, a probable biological activity spectrum is generated.

While specific predicted data for this compound is not available, research on other heterocyclic compounds demonstrates the utility of this approach. For instance, studies on coumarin-4-acetic acids have shown a good correlation between PASS-predicted anti-inflammatory activity and experimentally observed results. nih.gov In those studies, compounds with high Pa values for anti-inflammatory action were indeed found to be potent in laboratory tests. nih.gov Similarly, for other classes of compounds, PASS has been used to forecast a wide range of activities, from anti-inflammatory and analgesic effects to potential toxicity, guiding the subsequent phases of experimental screening. nih.govmdpi.com

The predicted activity spectrum for a compound like this compound would typically be presented in a tabular format, outlining various potential pharmacological actions and their corresponding Pa and Pi values. An illustrative example of how such data would be structured is provided below.

Table 1: Illustrative Example of a Predicted Biological Activity Spectrum

This table is a hypothetical representation of a PASS prediction output and does not represent actual data for this compound.

Predicted Pharmacological ActivityPa (Probable Activity)Pi (Probable Inactivity)
Anti-inflammatory0.7500.015
Analgesic0.6800.032
Vasodilator0.5500.089
Antihypertensive0.5100.110
Kinase Inhibitor0.4950.045
Cytochrome P450 Substrate0.4500.150
Neuroprotective0.3800.210

Such a predictive analysis serves as a crucial preliminary step, enabling researchers to form hypotheses about the potential therapeutic applications of new chemical entities like this compound and to identify potential liabilities, such as predicted toxicity, early in the drug development pipeline. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Methyl 3-cyanoisonicotinate. emerypharma.comox.ac.uk By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined. emerypharma.com

The ¹H-NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical environment of each proton influences its resonance frequency, resulting in a unique chemical shift (δ) expressed in parts per million (ppm). libretexts.orgmsu.edu

The ¹³C-NMR spectrum reveals the number and types of carbon atoms. udel.edu Each chemically non-equivalent carbon atom in this compound will produce a separate signal. libretexts.org The chemical shifts in ¹³C-NMR are significantly larger than in ¹H-NMR, typically ranging from 0 to 220 ppm. libretexts.orgweebly.com The positions of the signals provide insight into the electronic environment of the carbons, with carbons bonded to electronegative atoms or involved in double or triple bonds appearing at a lower field. libretexts.org

A patent document provides specific ¹H-NMR data for a compound identified as methyl 2-cyanoisonicotinate, which is an isomer of the target compound. While not the exact compound, it offers a reference point for the types of signals to expect. For instance, it reports a singlet for the methyl protons at 3.95 ppm and doublets for the aromatic protons at 7.88 and 8.22 ppm. epo.org

Table 1: Representative ¹H and ¹³C NMR Data

Nucleus Chemical Shift (δ) Range (ppm) Description
¹H3.8 - 4.0Singlet corresponding to the methyl ester (-OCH₃) protons.
¹H7.5 - 9.0Signals corresponding to the protons on the pyridine ring.
¹³C50 - 55Signal for the methyl ester (-OCH₃) carbon.
¹³C115 - 120Signal for the nitrile (-C≡N) carbon.
¹³C120 - 155Signals for the carbons of the pyridine ring.
¹³C160 - 170Signal for the carbonyl (C=O) carbon of the ester group.

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. scienceready.com.au For this compound, which has a molecular formula of C₈H₆N₂O₂, the expected molecular weight is approximately 162.15 g/mol . americanelements.com

In a typical mass spectrometry experiment, the molecule is ionized, forming a molecular ion (M⁺). The mass of this ion confirms the molecular weight of the compound. chim.lu Depending on the ionization technique used, the molecular ion can be more or in less stable. "Hard" ionization techniques like electron impact (EI) can cause the molecular ion to fragment into smaller, characteristic pieces. acdlabs.com The analysis of these fragmentation patterns provides clues about the compound's structure. scienceready.com.auacdlabs.com

Common fragmentation patterns for esters may involve cleavage of the C-O bond or the C-C bond adjacent to the carbonyl group. scienceready.com.au For this compound, potential fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). The stability of the resulting fragments, particularly the aromatic pyridine ring, will influence the observed fragmentation pattern. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Identity
[M]⁺162Molecular Ion
[M - OCH₃]⁺131Loss of the methoxy group
[M - COOCH₃]⁺103Loss of the methyl ester group

Note: This table presents hypothetical data based on the structure of this compound. The actual fragmentation pattern can vary depending on the mass spectrometer's settings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com An IR spectrum plots the absorption of this radiation versus the wavenumber (in cm⁻¹), revealing the characteristic absorption bands of different functional groups. savemyexams.com

For this compound, the key functional groups are the nitrile (-C≡N), the ester (C=O and C-O), and the aromatic ring (C=C and C-H). Each of these groups has a distinct absorption range in the IR spectrum.

The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. uc.edu The carbonyl group (C=O) of the ester will exhibit a strong, sharp peak between 1750 and 1730 cm⁻¹. uc.edu The C-O stretch of the ester will appear in the 1300-1000 cm⁻¹ region. uc.edu Aromatic C-H stretching vibrations are usually observed between 3100 and 3000 cm⁻¹, while the in-ring C=C stretching vibrations give rise to absorptions in the 1600-1475 cm⁻¹ range. uc.edulibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Nitrile (C≡N) Stretch2260 - 2240Medium, Sharp
Ester (C=O) Stretch1750 - 1730Strong, Sharp
Aromatic C=C Stretch1600 - 1475Medium to Weak
Ester (C-O) Stretch1300 - 1000Strong

Note: The values in this table are typical ranges and can be influenced by the molecular structure and experimental conditions.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. researchgate.net

For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak under specific conditions can be used for identification. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (typically less than 2 µm) in the stationary phase. nih.gov This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. nih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. nih.gov UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govjocpr.com In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and affinity for the stationary phase within the column. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. impactfactor.org

For this compound to be analyzed by GC-MS, it must be thermally stable and volatile enough to be vaporized without decomposition. The resulting chromatogram will show peaks corresponding to the different components of the sample, and the mass spectrum of each peak can be used to identify the compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this compound are not available.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com This analysis allows for the calculation of electron density maps within the crystal, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org

For a compound like this compound, a hypothetical X-ray crystallographic study would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the pyridine ring, the cyano group, and the methyl ester group.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of any non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the supramolecular architecture.

While data for the specific title compound is not found, the general methodology for such an analysis would involve the following steps:

Crystallization: Growing single crystals of this compound of suitable size and quality. nih.gov

Data Collection: Mounting a crystal on a diffractometer and collecting diffraction data as the crystal is rotated in an X-ray beam. wikipedia.org

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine a structural model against the experimental data to yield a final, accurate structure. nih.gov

Without experimental data, any discussion of the solid-state structure remains speculative. The publication of a crystal structure would be a valuable contribution to the chemical sciences, providing a foundational piece of data for molecular modeling, understanding solid-state properties, and designing new materials.

Data Tables

No crystallographic data is available in the public domain for this compound. Therefore, no data tables can be generated.

Pharmacological Research Directions and Biological Interactions

Investigation of Biological Target Modulation

The interaction of methyl 3-cyanoisonicotinate and its derivatives with biological systems is a key area of investigation. This includes understanding their effects on crucial proteins like enzymes and receptors, and screening them for a range of biological activities.

While direct studies on this compound's effects on a wide array of enzymes and receptors are still emerging, research on related structures provides valuable insights. For instance, derivatives of β-keto esters, a class of compounds to which this compound is related, are utilized in the synthesis of molecules that can interact with enzymes and receptors. The 3-chlorophenyl group in some of these derivatives can influence enzyme and receptor activity.

Derivatives of this compound are being explored for their potential to bind to various receptors. For example, compounds with aromatic substituents like pyridinyl have shown improved binding affinity to neurological receptors. Furthermore, the structural framework of this compound is integral to the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). nih.gov The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy, has also utilized pyrazolo[4,3-b]pyridine derivatives, highlighting the versatility of the pyridine (B92270) scaffold. nih.gov

Some research has pointed towards the inhibition of specific enzymes. For example, hydrazine (B178648) analogues have been identified as potent slow-binding inhibitors of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). nih.gov Additionally, derivatives of 3-methylstatine have been shown to be potent inhibitors of aspartic proteases. nih.gov

The pyridine ring, a core component of this compound, is a common feature in compounds screened for a variety of biological activities.

Anti-inflammatory Activity: Derivatives of isonicotinates have been investigated for their potential anti-inflammatory properties. googleapis.com The synthesis of new 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-yl-thioacetamides, which have predicted anti-inflammatory activity, starts from 4-pyridinecarboxylic acid, a related pyridine structure. researchgate.net

Antimicrobial Activity: The development of antibacterial agents has utilized methyl 3-bromoisonicotinate, a related compound, in the synthesis of molecules effective against resistant bacterial strains like MRSA. The antimicrobial activity of various compounds is often evaluated by determining their minimum inhibitory concentration (MIC). For example, cyanidin-3-O-glucoside-lauric acid ester has shown significant antibacterial activity against Staphylococcus aureus. nih.gov

Antitumor Activity: The structural backbone of this compound is relevant to the synthesis of compounds with potential anticancer properties. Quinazoline and quinoline (B57606) derivatives, which share nitrogen-containing heterocyclic structures, are key in synthesizing drugs with anticancer activity. cymitquimica.com Derivatives of similar structures have demonstrated significant inhibition of breast cancer cell lines.

Anti-HIV Activity: Research into anti-HIV agents has explored a wide range of chemical structures. While direct studies on this compound are not extensively documented, related heterocyclic compounds have been a focus. For instance, furochromone derivatives and their metal complexes have shown inhibitory activity against HIV-1 reverse transcriptase. chemrevlett.com Flavonoids like isorhamnetin, naringenin, and quercetin (B1663063) have also exhibited inhibitory effects against this enzyme. scielo.br Furthermore, extracts from Alternaria alternata have demonstrated significant anti-HIV inhibition, targeting viral binding, reverse transcription, and integration. researchgate.net

Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For pyridine derivatives, these studies involve systematically modifying the chemical structure to understand how changes affect biological activity. Key aspects of SAR studies include:

Substitution Patterns: The position and nature of substituents on the pyridine ring can dramatically influence activity. For example, in a series of indeno[2,1-c]pyrazolones, activating groups like methyl or methoxy (B1213986) at the para position of a phenyl ring improved HIF-1 inhibition. nih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can lead to improved potency or pharmacokinetic properties. For instance, replacing a phenyl motif with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability. niper.gov.in

Conformational Restriction: Introducing structural elements that limit the flexibility of a molecule can lead to higher binding affinity for a target. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's properties, is a well-documented strategy in drug design. nih.gov

The following table summarizes SAR findings for various pyridine-based compounds:

Compound Series SAR Observation Reference
Indeno[2,1-c]pyrazolones Ring activating groups (methyl, methoxy) at the para position improved HIF-1 inhibition. nih.gov
Pyrazolopyridinyl pyrimidines The position of nitrogen in the heterocyclic core significantly impacts inhibitory activity. nih.gov
3-Phenylcoumarins Docking-based SAR analysis focused on substitutions on the coumarin (B35378) scaffold. frontiersin.org
Imidazopyridine Derivatives Switching to a 1,2,4-triazolopyridine scaffold improved metabolic stability. niper.gov.in

This compound as a Scaffold for Bioactive Compound Discovery

A scaffold is the core chemical structure of a molecule to which various functional groups can be attached. This compound, with its reactive cyano and ester groups on a stable pyridine ring, is a valuable scaffold in drug discovery. nih.govrsc.org This approach allows for the creation of libraries of related compounds that can be screened for biological activity. rsc.org

The concept of "scaffold hopping" involves replacing the core structure of a known active compound with a different scaffold while retaining similar biological activity. niper.gov.in This can lead to the discovery of novel chemical classes with improved properties. Natural products are a rich source of diverse scaffolds for drug discovery. rsc.orgmdpi.com

Preclinical Research Applications (Methodological Aspects)

In preclinical research, this compound and its derivatives are used in various methodological applications. One significant use is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, carbon-11 (B1219553), a positron-emitting isotope, can be incorporated into molecules to create radiotracers. nih.gov Methyl 2-[11C]cyano-isonicotinate has been synthesized for this purpose. researchgate.netnih.gov These radiotracers allow for the non-invasive study of biological processes and drug distribution in living organisms.

The development of efficient synthetic methods, including the use of flow chemistry, is crucial for producing these compounds in sufficient quantities for preclinical studies. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of cyanopyridine derivatives often involves multi-step processes that may not be optimal for large-scale, environmentally friendly production. A primary challenge lies in developing novel synthetic routes to Methyl 3-cyanoisonicotinate that are both efficient and sustainable.

Future research should focus on:

Catalytic C-H Cyanation: Direct cyanation of the pyridine (B92270) ring at the C-3 position would represent a significant step forward in atom economy. Research into developing selective and robust catalysts, potentially based on earth-abundant metals, is a critical area of exploration.

Flow Chemistry and Microreactors: Transitioning from traditional batch synthesis to continuous flow processes can offer enhanced safety, better process control, and improved scalability. beilstein-journals.org The use of microreactors can lead to higher yields and purity by enabling precise control over reaction parameters like temperature and mixing. beilstein-journals.orggoogle.com

Green Solvents and Catalysts: The development of synthetic methods that utilize environmentally benign solvents and recyclable solid acid or base catalysts is essential for sustainable production. google.commdpi.com For instance, processes that minimize the generation of aqueous waste streams are highly desirable. google.com

Electrochemical Synthesis: Electrochemical methods offer a transformative approach to sustainable chemical synthesis by enabling precise, energy-efficient transformations without the need for metal catalysts. uva.nl Exploring the electrochemical synthesis of this compound from readily available precursors could provide a greener alternative to classical methods. uva.nl

A significant challenge is the regioselectivity of the functionalization. For instance, in the synthesis of related compounds, methods like the Reissert-Henze reaction have been employed, but these can be cumbersome and not well-suited for industrial production due to issues with yield and the need for multiple isolation steps. google.com

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing cyano and methyl ester groups on the pyridine ring. The cyano group at the 3-position is known to stabilize the ring against electrophilic attack while activating other positions for nucleophilic substitution.

Future research should aim to:

Systematically Map Reactivity: A comprehensive study of the compound's reactivity towards a wide array of reagents is needed. This includes exploring its potential in various reaction types such as:

Nucleophilic Aromatic Substitution (SNAr): While the cyano group can be introduced via SNAr from a precursor like Methyl 3-bromoisonicotinate, the reactivity of the cyano-substituted product itself towards other nucleophiles is an area for exploration.

Reduction and Oxidation: Investigating the selective reduction of the cyano group or the ester, or the oxidation of the pyridine ring to its N-oxide, could yield a variety of new and useful intermediates.

Cycloaddition Reactions: The potential of the cyano group to participate in cycloaddition reactions to form novel heterocyclic systems is a promising but underexplored area.

Catalytic Functionalization: Developing catalytic methods to functionalize the C-H bonds at other positions on the pyridine ring would significantly expand the synthetic utility of this compound.

A key challenge will be controlling the regioselectivity of these reactions to avoid the formation of complex product mixtures, which often require difficult and costly purification procedures.

Advancement in Targeted Biological Applications

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.net Derivatives of isonicotinic acid, for instance, have been investigated as antibacterial agents.

Future research in the biological applications of this compound should focus on:

Library Synthesis and Screening: Using the compound as a starting material to generate diverse libraries of novel molecules for high-throughput screening against a wide range of biological targets. This could include targets for cancer, infectious diseases, and neurological disorders. nih.gov

Development of Radiotracers: The incorporation of positron-emitting radionuclides, such as Carbon-11 (B1219553), into the molecule could lead to the development of novel PET imaging agents for diagnosing and studying diseases like tuberculosis. nih.govresearchgate.net

Anticancer Agents: Benzofuran derivatives containing bromoacetyl groups have shown cytotoxicity against leukemia cells, and it is believed that tubulin is a molecular target. mdpi.com Investigating derivatives of this compound for similar activities could be a fruitful area of research.

A primary challenge is the identification of specific biological targets. While the general class of compounds shows promise, significant work is needed to elucidate the precise mechanisms of action and to optimize the structures for potency and selectivity against desired targets while minimizing off-target effects. mdpi.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. This integrated approach can accelerate the discovery and optimization of synthetic routes and applications for this compound.

Future directions include:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) and other computational methods to predict the electron density at different positions on the molecule. This can guide experimental efforts by predicting the most likely sites for reaction and helping to design strategies for achieving desired regioselectivity.

Molecular Docking and QSAR: For biological applications, molecular docking studies can predict the binding affinity of derivatives with specific protein targets, such as bacterial enzymes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. frontiersin.org

Reaction Mechanism Elucidation: Computational chemistry can be used to model reaction pathways and transition states, providing insights into reaction mechanisms. This knowledge is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.

A significant challenge is ensuring the accuracy and predictive power of the computational models. This requires careful benchmarking against experimental data and continuous refinement of the theoretical methods used. Resolving discrepancies between predicted and observed data, for example in spectral analysis, often requires a combination of advanced experimental techniques and sophisticated modeling.

Scalable Synthesis and Process Intensification

For any chemical compound to have a significant industrial or pharmaceutical impact, a scalable and economically viable synthesis is essential. Process intensification offers a pathway to achieve this by developing smaller, more efficient, and safer manufacturing processes. osf.iomdpi.com

Key areas for future research are:

Continuous Manufacturing: Developing a fully continuous process for the synthesis of this compound, from starting materials to the purified product. This would involve the integration of reactors, separators, and purification units. google.com

Advanced Reactor Technology: Exploring the use of advanced reactor designs, such as spinning disk reactors or catalytic static mixers, to overcome mass transfer limitations and improve reaction rates. osf.io

In Situ Product Recovery: For reactions that are equilibrium-limited or suffer from product inhibition, developing methods for in situ product removal can significantly increase conversion and productivity. nih.gov This is particularly relevant for biotechnological production routes. nih.gov

The primary challenge in this area is the translation of laboratory-scale successes to an industrial production environment. google.com This requires a multidisciplinary approach involving chemists, chemical engineers, and process control experts to address issues such as heat management, fluid dynamics, and process automation in a larger-scale setup. uclouvain.be The development of robust and long-lasting catalysts suitable for continuous operation is also a critical factor. google.com

Q & A

Q. What are the challenges in synthesizing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Address steric hindrance from the isonicotinate ring by optimizing reaction conditions (e.g., microwave-assisted synthesis). Use structure-activity relationship (SAR) studies to guide derivatization. Validate bioactivity via in vitro assays (e.g., enzyme inhibition) and compare with computational docking simulations .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + MS) and apply sensitivity analyses to identify outlier datasets .
  • Experimental Design : Incorporate factorial designs to test multiple variables (e.g., temperature, catalyst loading) and use response surface methodology (RSM) for optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.